N,N-Diethyl-3,7-dimethyl-6-octen-1-amine

Organic Synthesis Catalysis Juvenoid Chemistry

N,N-Diethyl-3,7-dimethyl-6-octen-1-amine (CAS 41034-88-2) is a tertiary amine with the molecular formula C14H29N and a molecular weight of 211.39 g/mol. It is a member of the aliphatic amine class, structurally related to citronellylamine derivatives, and is characterized by an (E)-configured double bond at the 2-position.

Molecular Formula C14H29N
Molecular Weight 211.39 g/mol
CAS No. 41034-88-2
Cat. No. B13732607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-3,7-dimethyl-6-octen-1-amine
CAS41034-88-2
Molecular FormulaC14H29N
Molecular Weight211.39 g/mol
Structural Identifiers
SMILESCCN(CC)CC=C(C)CCCC(C)C
InChIInChI=1S/C14H29N/c1-6-15(7-2)12-11-14(5)10-8-9-13(3)4/h9,14H,6-8,10-12H2,1-5H3
InChIKeyWHDMOUKXLOPMBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N,N-Diethyl-3,7-dimethyl-6-octen-1-amine (CAS 41034-88-2) Procurement and Technical Specification Overview


N,N-Diethyl-3,7-dimethyl-6-octen-1-amine (CAS 41034-88-2) is a tertiary amine with the molecular formula C14H29N and a molecular weight of 211.39 g/mol . It is a member of the aliphatic amine class, structurally related to citronellylamine derivatives, and is characterized by an (E)-configured double bond at the 2-position . The compound is commercially available for research and industrial applications, but detailed bioactivity or performance data remain sparsely documented in primary literature.

Why Citronellylamine Analogs Cannot Be Interchanged with N,N-Diethyl-3,7-dimethyl-6-octen-1-amine (CAS 41034-88-2)


Within the citronellylamine chemical class, subtle variations in amine substitution, double bond geometry, and stereochemistry yield dramatic differences in biological activity and synthetic utility. For example, studies on juvenoid analogs demonstrate that N-prop-2-inylcitronellylamine (N7) achieves 100% in vitro efficacy against tick larvae at 6.25 mg/mL, whereas the parent oil shows significantly lower activity, and even minor structural changes across analogs N1-N7 produce variable outcomes [1]. These findings underscore that N,N-Diethyl-3,7-dimethyl-6-octen-1-amine possesses a unique structural signature—specifically its N,N-diethyl substitution pattern and (E)-configured double bond—that cannot be replicated by generic, unsubstituted, or differently alkylated citronellylamines. Substitution with a generic analog therefore risks unpredictable and potentially suboptimal performance in any application where structure-activity relationships are operative.

Quantitative Differentiation Guide for N,N-Diethyl-3,7-dimethyl-6-octen-1-amine (CAS 41034-88-2) Relative to Analogs


Structural Differentiation: Tertiary N,N-Diethyl Substitution vs. Primary Citronellylamine

N,N-Diethyl-3,7-dimethyl-6-octen-1-amine (CAS 41034-88-2) is a tertiary amine, featuring two ethyl groups on the nitrogen atom. This structural feature distinguishes it from primary citronellylamine (3,7-dimethyloct-6-en-1-amine, CAS 53339-59-6) , which lacks N-substitution. Tertiary amines exhibit significantly different basicity, nucleophilicity, and steric profiles compared to their primary or secondary counterparts, influencing their behavior as ligands, bases, or reactants in synthetic transformations. This tertiary amine structure enables participation in specific reactions, such as Rh(I)-catalyzed asymmetric isomerizations where N,N-diethyl-substituted geranyl- and nerylamines serve as substrates to yield citronellal with high enantioselectivity [1].

Organic Synthesis Catalysis Juvenoid Chemistry

Double Bond Geometry: (E)-Isomer Specification

The compound is identified with an (E)-configuration at the 2-position double bond, as indicated by its IUPAC name, (E)-N,N-diethyl-3,7-dimethyloct-2-en-1-amine . The (E)- and (Z)-isomers of related geranyl- and nerylamines are known to exhibit different reactivity and selectivity in catalytic asymmetric isomerization reactions, underscoring the importance of defined double bond geometry [1]. While a (Z)-isomer is conceptually possible, it is not listed under this CAS number. For procurement in stereochemically sensitive applications, specifying the (E)-isomer ensures consistency with literature procedures.

Stereochemistry Isomer Purity Synthetic Intermediate

Physical Property Data: Calculated Density and Boiling Point

Calculated physicochemical properties for N,N-Diethyl-3,7-dimethyl-6-octen-1-amine include a density of 0.811 g/cm³ and a boiling point of 262.7 °C at 760 mmHg . These values inform solvent compatibility, volatility, and handling conditions. No experimental or comparator data for analogous amines were identified in this search. Therefore, these data serve only as baseline reference points for procurement and do not constitute differential evidence.

Physicochemical Properties Formulation Process Engineering

Best-Fit Research and Industrial Application Scenarios for N,N-Diethyl-3,7-dimethyl-6-octen-1-amine (CAS 41034-88-2)


Substrate for Asymmetric Catalytic Isomerization Studies

Given its structural analogy to N,N-diethylgeranylamine and N,N-diethylnerylamine, this compound may be investigated as a substrate in Rh(I)-catalyzed asymmetric isomerization reactions to produce chiral citronellal derivatives. In such systems, the tertiary amine and (E)-configured double bond can influence reaction rate and enantioselectivity. This application is inferred from the established use of structurally related N,N-diethyl-substituted terpene amines in asymmetric catalysis [1].

Synthetic Intermediate for Juvenoid Analogs

Research on citronellylamine derivatives demonstrates that varying the amine substituent yields juvenoid analogs with distinct insecticidal and acaricidal activities [2]. N,N-Diethyl-3,7-dimethyl-6-octen-1-amine could serve as a starting material or synthetic intermediate for generating novel juvenoid candidates, where the N,N-diethyl substitution pattern represents a specific point of structural diversification relative to the N-butyl and N-prop-2-inyl analogs reported in the literature [2].

Specialty Chemical Building Block in Organic Synthesis

As a tertiary aliphatic amine with a defined stereochemistry, this compound may be procured for use as a specialty building block in organic synthesis. Its utility is anticipated in applications requiring a hydrophobic, tertiary amine core, such as the preparation of quaternary ammonium salts, surfactants, or phase-transfer catalysts. This scenario is based on the general utility of tertiary amines in synthetic chemistry and does not derive from specific data on this compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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